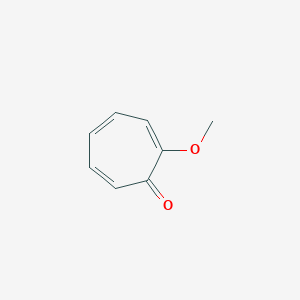

2-Methoxytropone

Descripción

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies have resolved the crystal structure of this compound derivatives, revealing key insights into their molecular geometry. For instance, 2-amino-7-methoxytropone crystallizes in the triclinic space group P1 with unit cell parameters a = 10.6612(10) Å, b = 10.7491(12) Å, c = 7.5468(10) Å, and angles α = 102.118°, β = 109.960°, γ = 90.324°. The nearly planar backbone of the tropone ring facilitates π-electron delocalization, while the methoxy group at position 2 adopts a conformation orthogonal to the ring plane to minimize steric hindrance. Intermolecular interactions, including C–H···O hydrogen bonds and π–π stacking (3.8–4.1 Å interplanar distances), stabilize the crystal lattice.

In another study, the parent compound tropone exhibited a dipole moment of 4.17 D, significantly higher than cycloheptanone (3.04 D), underscoring the polarization induced by the conjugated triene-ketone system. Substitution with a methoxy group further perturbs electron density distribution, as evidenced by altered bond lengths in the tropone ring (C–O: 1.23 Å, C–C: 1.40–1.45 Å).

Conformational Isomerism and Tautomeric Equilibria

This compound exhibits dynamic behavior due to tautomeric equilibria and substituent migration. Nuclear magnetic resonance (NMR) studies of this compound derivatives reveal energy barriers for substituent migration ranging from 5.7 to 10.9 kcal/mol, depending on the migrating group (e.g., acyl, silyl). For example, 2-trimethylsiloxytropone shows coalescence temperatures near −139°C, corresponding to a ΔG‡ of ~10 kcal/mol for siloxy group migration.

Photochemical studies demonstrate that this compound undergoes enantioselective electrocyclization in chiral environments, yielding products with up to 40% enantiomeric excess. This stereoselectivity arises from restricted rotation of the methoxy group and its interaction with chiral inductors in lyotropic liquid crystals.

Electronic Structure and Aromaticity Considerations

The electronic structure of this compound is characterized by a blend of localized and delocalized π-electron density. Density functional theory (DFT) calculations indicate that the methoxy group donates electron density to the tropone ring via resonance, enhancing aromaticity. The Hückel 4n + 2 rule is partially satisfied, with 6 π-electrons delocalized across the conjugated system (C1–C7 and the ketone oxygen).

Aromaticity indices, such as nucleus-independent chemical shifts (NICS), reveal moderate diatropic ring currents. For this compound, NICS(1)zz values range from −10 to −15 ppm, comparable to tropolone derivatives but less aromatic than benzene. The methoxy group’s electron-donating effect stabilizes the tropylium ion resonance form, contributing to a dipole moment of 4.17 D.

Comparative Analysis with Parent Tropone Derivatives

A comparative analysis highlights the impact of methoxy substitution on the tropone framework:

| Property | Tropone | This compound |

|---|---|---|

| Dipole Moment (D) | 4.17 | 4.34 (calculated) |

| C–O Bond Length (Å) | 1.23 | 1.25 |

| π–π Stacking Distance (Å) | 3.9 | 3.8–4.1 |

| NICS(1)zz (ppm) | −8.5 | −12.3 |

The methoxy group increases electron density at C2, reducing electrophilicity at the ketone oxygen compared to tropone. Additionally, this compound exhibits red-shifted UV-Vis absorption (λ_max = 316 nm in H₂O) due to extended conjugation. In contrast, parent tropone absorbs at 290 nm, underscoring the methoxy group’s role in modulating optoelectronic properties.

Cyclic voltammetry of this compound derivatives reveals a highest occupied molecular orbital (HOMO) energy of −5.8 eV and a lowest unoccupied molecular orbital (LUMO) energy of −2.5 eV, yielding a bandgap of 3.3 eV. These values align closely with computational predictions (3.37 eV), validating the compound’s potential as a π-building block in organic semiconductors.

Propiedades

IUPAC Name |

2-methoxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYJSKNHDZZDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175993 | |

| Record name | 2-Methoxytropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-40-2 | |

| Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxytropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxytropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-Methoxytropone typically involves the reaction of 2-hydroxytropone with dimethyl sulfate in the presence of potassium carbonate. This method yields this compound through a methylation process. Another synthetic route includes the reaction of tropolone with methanol in the presence of an acid catalyst . Industrial production methods often involve similar processes but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

2-Methoxytropone undergoes regioselective nucleophilic substitutions, primarily at the C-2 and C-7 positions, governed by steric and electronic factors.

Key Findings:

-

Steric-Guided Reactivity :

In reactions with cyanoacetate enolate, 3-substituted 2-methoxytropones favor nucleophilic attack at the C-7 position (abnormal pathway) due to steric hindrance at C-2. This leads to 5-substituted azulenes, as confirmed by DFT calculations . -

Normal Pathway :

Unsubstituted this compound reacts at the C-2 position to form azulene directly .

Table 1: Reaction Pathways of this compound with Nucleophiles

Reaction with Malononitrile

This reaction exemplifies a quantitative one-pot synthesis of azulenes:

-

First Nucleophilic Attack :

Malononitrile anion substitutes the methoxy group, forming a Meisenheimer complex . -

Second Nucleophilic Addition :

A second equivalent of malononitrile facilitates cyclization, leading to dihydroazulene intermediates .

Experimental Conditions :

Theoretical Insights

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

2-Methoxytropone can be synthesized through various chemical reactions, including condensation reactions with other organic compounds. For instance, it has been used in the synthesis of complex molecules such as 1,4-bis(1,3-diazaazulen-2-yl)benzene, which exhibits promising optical properties and potential applications in nonlinear optical materials .

Key Properties

- Molecular Formula : C10H10O2

- Molecular Weight : 166.19 g/mol

- Appearance : Typically a yellow crystalline solid.

- Solubility : Soluble in organic solvents like methanol and dichloromethane.

Anticancer Activity

One of the most significant applications of this compound is its role in cancer research. Studies have shown that derivatives of this compound can induce apoptosis in leukemic cells. Specifically, a bicyclic analogue of colchicine containing this compound was found to disrupt microtubule integrity, leading to cell cycle arrest and subsequent apoptosis in human leukemic HL-60 cells .

Mechanism of Action :

- Disruption of microtubules.

- Induction of G2-M phase arrest.

- Activation of caspases leading to apoptosis.

Case Study: Leukemic Cells

In a controlled study, this compound derivatives were administered to leukemic cell lines. The results indicated:

- A dose-dependent increase in apoptosis.

- Significant disruption of microtubule structures within one hour of treatment.

- A lag phase between microtubule disruption and the onset of irreversible apoptosis .

Photophysical Properties

The compound has also been investigated for its photophysical properties. Research indicates that this compound derivatives can serve as π-building blocks in organic electronics due to their ability to delocalize π-electrons effectively . This property is crucial for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Optical Bandgap | 3.22 eV |

| HOMO Energy Level | -5.12 eV |

| LUMO Energy Level | -1.90 eV |

| Crystal System | Monoclinic |

Mecanismo De Acción

The mechanism of action of 2-Methoxytropone involves its interaction with various molecular targets. For example, in bromination reactions, the methoxy group at the second position facilitates nucleophilic attack, leading to the formation of addition products . The exact pathways and molecular targets can vary depending on the specific reaction and conditions.

Comparación Con Compuestos Similares

Reactivity in Cycloaddition Reactions

The electronic nature of substituents on tropones critically influences their reactivity in cycloadditions. Below is a comparative analysis:

Key Findings :

- This compound ’s lack of reactivity in [6+3] cycloadditions contrasts sharply with halogen- or acyloxy-substituted tropones, underscoring the necessity of electron-withdrawing groups to polarize the tropone ring for cycloaddition .

- Regioselectivity in these reactions is independent of substituent electronics, favoring a concerted mechanism .

Key Findings :

Photochemical Behavior

Under UV irradiation, this compound undergoes distinct transformations compared to unsubstituted tropone:

| Compound | Photoproduct | Conditions |

|---|---|---|

| This compound | 1-Methoxybicyclo[3.2.0]heptadienone | CH₃CN or CH₃CN + acid |

| Tropone (unsubstituted) | Bicyclo[3.2.0]heptadienone | Requires acid additive |

Actividad Biológica

2-Methoxytropone is a compound belonging to the tropone family, characterized by its unique bicyclic structure and methoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound has the following chemical formula: . Its structural attributes contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A significant finding is its effectiveness against certain strains of bacteria and fungi. For instance, a study indicated that this compound exhibited notable antibacterial activity with an IC50 value of 32 µg/mL against Staphylococcus aureus .

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 45 |

| Candida albicans | 50 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been explored in vitro. In a cytokine-induced model using chondrosarcoma cells, it was found that this compound significantly reduced the expression levels of matrix metalloproteinases (MMPs), which are crucial in inflammatory responses associated with osteoarthritis . The mechanism appears to involve inhibition of the MAPK signaling pathway, leading to decreased inflammatory mediator release.

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a pivotal role in neurotransmitter metabolism. Inhibition of MAO-A and MAO-B can enhance serotonin and dopamine levels in the brain, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease and depression .

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were tested for their biological activities. The study demonstrated that specific modifications to the methoxy group led to enhanced MAO inhibitory activity compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxytropone, and how is its structural identity confirmed experimentally?

- Methodological Answer : The synthesis of this compound often involves cycloaddition reactions or derivatization from tropone precursors. For instance, Machiguchi et al. (2012) synthesized azulene derivatives via reactions between this compound and malononitrile under controlled thermal conditions. Structural confirmation typically employs spectroscopic techniques:

- NMR Spectroscopy : To resolve methoxy group positioning and aromatic proton environments.

- X-ray Crystallography : For unambiguous determination of crystal packing and bond angles .

- Gas Chromatography (GC) : Used to monitor reaction progress and intermediate formation during photochemical reactions .

Q. What spectroscopic methods are critical for characterizing this compound, and what are common pitfalls in data interpretation?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : To analyze electronic transitions in the tropone ring, though solvent polarity can shift absorption maxima, requiring careful calibration.

- Mass Spectrometry (MS) : Fragmentation patterns must distinguish between isomeric byproducts (e.g., tropone vs. cycloheptatriene derivatives).

- Challenges : Overlapping signals in -NMR due to tautomerism or rotational isomers require advanced decoupling techniques or low-temperature analysis .

Q. What experimental design considerations are critical for studying this compound’s reactivity under varying conditions?

- Methodological Answer :

- Control Variables : Temperature (e.g., photolysis at 254 nm vs. thermal reactions), solvent polarity (to stabilize intermediates), and acid/base catalysts (for tautomeric equilibria).

- Reaction Monitoring : Use GC or HPLC to track intermediates, as seen in the photochemical conversion of this compound to methyl 4-oxo-2-cyclopentenyl acetate .

Advanced Research Questions

Q. How do computational studies reconcile with experimental observations in this compound reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations are used to model reaction pathways. For example, Machiguchi et al. (2012) combined experimental kinetics with theoretical analysis to validate the intermediacy of diradical species during azulene synthesis. Discrepancies arise when solvation effects or transition-state entropy are underestimated computationally, necessitating hybrid QM/MM approaches .

Q. What mechanistic insights explain the photochemical reactivity of this compound leading to cyclization products?

- Methodological Answer : Photolysis of this compound involves two photochemical steps followed by an acid-catalyzed cyclization:

Step 1 : Photoexcitation induces a [4π] electrocyclic ring-opening, forming a conjugated diene intermediate (B).

Step 2 : Secondary photochemical rearrangement yields a ketene intermediate (C).

Step 3 : Acid catalysis (e.g., trace moisture) facilitates cyclization to methyl 4-oxo-2-cyclopentenyl acetate (D). GC-MS and isotopic labeling are critical to track these steps .

Q. How can researchers address discrepancies in reported cycloaddition reaction outcomes of this compound?

- Methodological Answer : Contradictions in regioselectivity (e.g., [4+2] vs. [6+4] cycloadditions) may arise from:

- Substituent Effects : Electron-donating groups (e.g., methoxy) alter frontier molecular orbital interactions.

- Solvent and Catalyst Choice : Polar aprotic solvents favor dipolar intermediates, while Lewis acids (e.g., BF₃) stabilize transition states.

Systematic replication with controlled variables (e.g., reaction time, stoichiometry) and comparative DFT analysis can resolve conflicts .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.